1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-16-6-2-3-11(12(16)19)13(20)17-7-4-10(9-17)18-8-5-14-15-18/h2-3,5-6,8,10H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLJHRIWMQAUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole and pyrrolidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Triazole derivatives have been widely studied for their pharmacological properties, including:
- Antifungal Activity : Triazole compounds are well-documented antifungal agents. Research indicates that derivatives similar to this compound can inhibit the growth of various fungal pathogens by disrupting ergosterol biosynthesis .
- Anticancer Properties : Some studies have shown that triazole-containing compounds exhibit cytotoxic effects on cancer cell lines. The ability to modify the pyridine and triazole components allows for the design of targeted anticancer agents .
Agrochemicals
The compound may also find applications in agriculture as a pesticide or herbicide. The triazole moiety is known for its efficacy in inhibiting plant pathogens, thus enhancing crop protection strategies. Research into related compounds has demonstrated their effectiveness against fungal diseases in crops .
Material Science
In material science, the incorporation of triazole and pyridine groups into polymers can lead to materials with enhanced thermal stability and mechanical properties. Such materials are useful in coatings and composites where durability is essential.
Case Study 1: Antifungal Activity
A study published in Pharmaceutical Biology explored the synthesis of triazole derivatives and their antifungal activities against Candida albicans. The findings indicated that modifications at the pyridine position significantly enhanced antifungal potency . This suggests that similar modifications to 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one could yield more effective antifungal agents.
Case Study 2: Anticancer Activity
Research conducted on triazole derivatives demonstrated promising results against various cancer cell lines. For instance, a derivative with a similar structure was shown to induce apoptosis in breast cancer cells through mitochondrial pathways . This highlights the potential of 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one as a scaffold for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazole-Containing Compounds
Key Observations :
- Synthetic Routes: The target compound shares synthetic parallels with the estradiol-triazole derivative and the galactopyranoside-triazole hybrid , where CuAAC is pivotal for triazole formation. In contrast, pyridin-3-yl triazoledione derivatives utilize condensation reactions with aldehydes, leading to distinct substitution patterns.
- Triazole Positioning: The triazole in the target compound is appended to pyrrolidine, unlike the estradiol-linked triazole (propane linker) or the galactopyranoside hybrid (sugar backbone).
Physicochemical and Spectroscopic Properties
Table 2: Comparative Spectroscopic Data
Analysis :
- The target compound’s carbonyl (C=O) stretching frequency is expected to align with pyrrolidine carbonyl groups (~1700 cm⁻¹), distinct from the higher C=O values in triazolediones (~1750 cm⁻¹) .
- ¹H NMR signals for the pyridinone ring (~6.5 ppm) differ from pyridine protons in triazolediones (~8.1–8.3 ppm), reflecting electronic effects of the dihydro ring.
Crystallographic and Stability Considerations
- Computational modeling could predict bond lengths (e.g., triazole C-N ~1.34 Å) and dihedral angles.
- Stability: The amorphous form of the galactopyranoside-triazole hybrid highlights the importance of solid-state stability. The target compound’s crystallinity (if achieved) may enhance shelf-life compared to amorphous analogs.
Biological Activity
The compound 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 245.29 g/mol. The structure features a dihydropyridine ring, a triazole moiety, and a pyrrolidine carbonyl group, which may contribute to its biological properties.
Research indicates that compounds containing both triazole and dihydropyridine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
- Anticancer Activity : Dihydropyridines have been studied for their ability to inhibit various kinases involved in cancer progression.
- CNS Activity : The pyrrolidine structure may facilitate interactions with neurotransmitter receptors, suggesting potential neuroactive properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Anticancer Properties
In a study focused on the development of Bcr-Abl inhibitors, derivatives similar to the compound exhibited significant inhibition against various Bcr-Abl mutants, including those associated with chronic myeloid leukemia (CML). The most potent derivatives demonstrated IC50 values in the nanomolar range, indicating strong potential for therapeutic application in resistant CML cases .
Case Study 2: Antifungal Activity
A series of triazole-containing compounds were evaluated for antifungal activity against Candida species. The tested compound showed promising results with an IC50 value indicating effective inhibition of fungal growth. This suggests that the compound could serve as a lead for developing new antifungal agents .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of similar compounds. Modifications to the triazole and dihydropyridine moieties have been shown to enhance potency and selectivity towards specific targets. For instance:
- Substituents on the triazole ring can significantly influence both antifungal and anticancer activities.
- The introduction of halogen atoms has been correlated with improved binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
